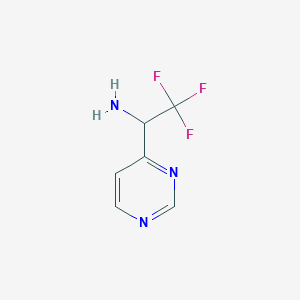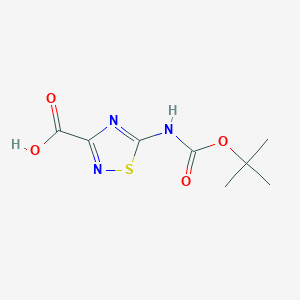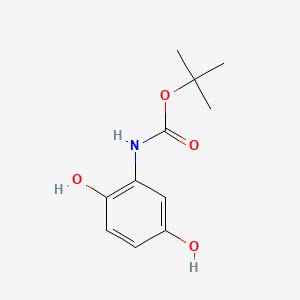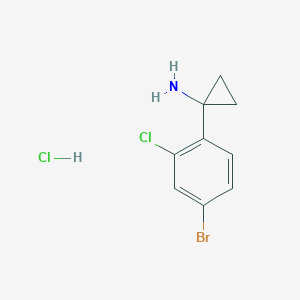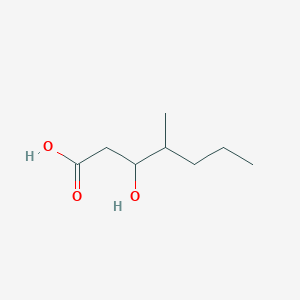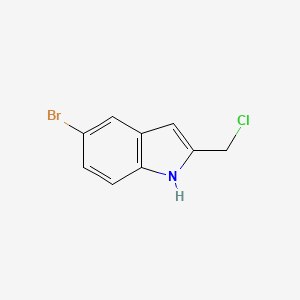![molecular formula C11H19NO6 B13578751 rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid is a synthetic organic molecule that features a tert-butoxycarbonyl (Boc) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The dioxane ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted derivatives at the Boc-protected amino group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group makes it a valuable intermediate in peptide synthesis .
Biology
In biological research, the compound can be used to study the effects of Boc-protected amino acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug precursor. The Boc-protected amino group can be deprotected under mild conditions to yield the free amine, which can then be further modified to produce pharmacologically active compounds .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mecanismo De Acción
The mechanism of action of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid involves the interaction of its functional groups with various molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in a variety of chemical reactions. The dioxane ring and carboxylic acid group also contribute to the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- rac-(2R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
- rac-(2R,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-2-carboxylic acid
Uniqueness
The uniqueness of rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylic acid lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of the dioxane ring, Boc-protected amino group, and carboxylic acid group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H19NO6 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
(2R,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-4-7-5-17-8(6-16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
Clave InChI |
QIEOAIUONKDNAA-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H]1CO[C@H](CO1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1COC(CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13578676.png)
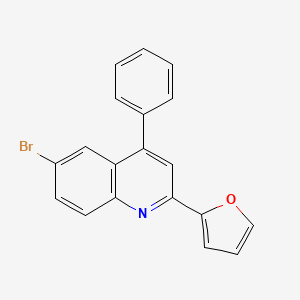
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
![6-cyclopropyl-N-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13578695.png)
